N,N-dimethyl-2-nitrobenzylamine
Description
Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.21 g/mol. The compound is structurally characterized by a benzyl group (-CH₂-C₆H₄-) linked to a dimethylamine (-N(CH₃)₂) and a nitro substituent at the 2-position of the aromatic ring.
For example, N,N-dimethylbenzylamine (a related compound without the nitro group) is synthesized via alkylation of benzyl chloride with dimethylamine . For the nitro-substituted variant, nitration of pre-formed N,N-dimethylbenzylamine or direct functionalization of 2-nitrobenzyl chloride with dimethylamine could be plausible. The nitro group enhances electrophilicity, making the compound suitable for applications in catalytic hydrogenation, C–H functionalization, or as a precursor in pharmaceutical intermediates .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-nitrophenyl)methanamine |
InChI |
InChI=1S/C9H12N2O2/c1-10(2)7-8-5-3-4-6-9(8)11(12)13/h3-6H,7H2,1-2H3 |
InChI Key |
FCAMUPIRWKNASD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Reactivity and Functional Group Influence
This compound vs. N,N-Dimethylbenzylamine: The nitro group in the former significantly reduces electron density on the aromatic ring, making it less reactive in electrophilic substitutions compared to the non-nitro analogue. However, the nitro group enables participation in reduction reactions (e.g., catalytic hydrogenation to form amines) and metal-catalyzed C–H activation . Basicity: The nitro group decreases the basicity of the amine compared to N,N-dimethylbenzylamine, which is a stronger base due to the absence of electron-withdrawing groups.
This compound vs. N,N-Dimethyl-2-nitroaniline :
- The benzylamine backbone (CH₂ linker) in the former provides greater steric flexibility than the rigid aniline structure. This flexibility enhances its utility in forming coordination complexes with transition metals (e.g., palladium or nickel catalysts) .
- Synthetic Utility : The nitroaniline derivative is more commonly used in azo dye synthesis, while the benzylamine variant is tailored for catalytic applications.
Comparison with N-Nitrosodibenzylamine-d4: The nitroso group (-N=O) in N-nitrosodibenzylamine-d4 is a known carcinogen, whereas the nitro group (-NO₂) in the target compound is chemically stable but may pose toxicity risks if reduced to nitroso derivatives .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
